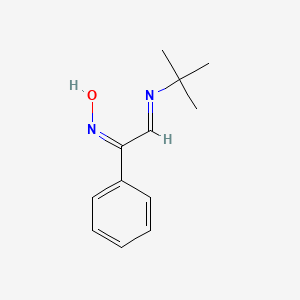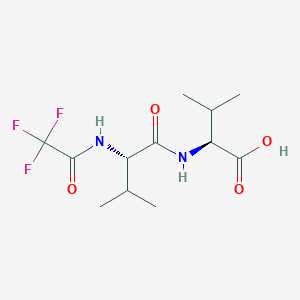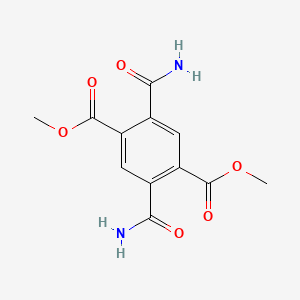![molecular formula C17H19ClN2O B14506248 N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea CAS No. 64822-89-5](/img/structure/B14506248.png)
N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a propan-2-yl group, and a phenylurea moiety.
Métodos De Preparación
The synthesis of N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with isopropylamine to form 2-(2-chlorophenyl)propan-2-ylamine. This intermediate is then reacted with N-methyl-N-phenylcarbamoyl chloride under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea can be compared with other similar compounds such as:
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium chloride
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64822-89-5 |
|---|---|
Fórmula molecular |
C17H19ClN2O |
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
3-[2-(2-chlorophenyl)propan-2-yl]-1-methyl-1-phenylurea |
InChI |
InChI=1S/C17H19ClN2O/c1-17(2,14-11-7-8-12-15(14)18)19-16(21)20(3)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,19,21) |
Clave InChI |
HZNUEVYEXRJBFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1Cl)NC(=O)N(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)



![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)

![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)




